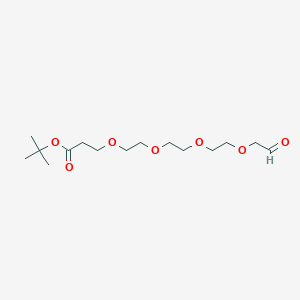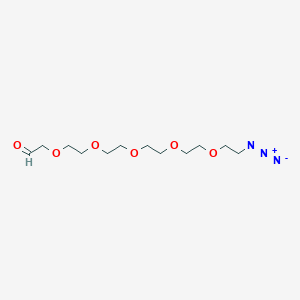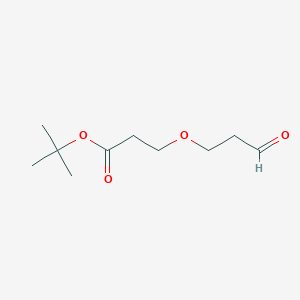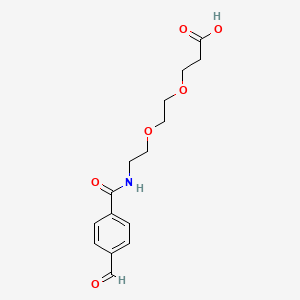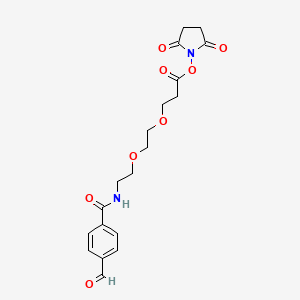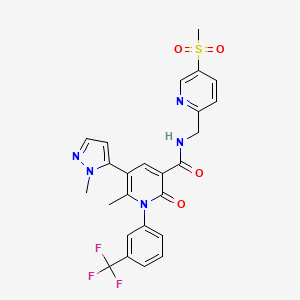
阿尔维司他
概述
描述
Alvelestat is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE), with potential anti-inflammatory activity . Upon administration, alvelestat binds to and inhibits the activity of human NE. This inhibits NE-mediated inflammatory responses, which may prevent lung inflammation and injury, and may improve lung function associated with NE-induced respiratory diseases . NE, a serine protease released by neutrophils during inflammation, is upregulated in a number of respiratory diseases .
Molecular Structure Analysis
The molecular formula of Alvelestat is C25H22F3N5O4S . The IUPAC name is 6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide . The molecular weight is 545.5 g/mol .
科学研究应用
Treatment of Alpha-1 Antitrypsin Deficiency-associated Lung Disease (AATD-LD)
Alvelestat is being investigated for the treatment of AATD-LD . AATD is a rare genetic condition that results in a deficiency of alpha-1 antitrypsin, a protein that protects the lungs against environmental damage and against attack by neutrophil elastase, a key enzyme that the body releases during inflammation . Alvelestat acts to inhibit the neutrophil elastase enzyme and has the potential to help protect people with AATD by slowing progressive lung damage .
Improvement of Porcine Islet Isolation and Transplantation
Alvelestat has been used in pancreas preservation to improve porcine islet yield and function . It has been reported that inhibitors of neutrophil elastase (NE), such as alvelestat, could contribute to the improvement of islet isolation and transplantation . After islet transplantation into streptozotocin
作用机制
Target of Action
Alvelestat, also known as AZD9668, is primarily designed to inhibit neutrophil elastase (NE) . NE is a key enzyme involved in the destruction of lung tissue . It is released by the body during inflammation and plays a significant role in conditions such as Alpha-1 Antitrypsin Deficiency (AATD) .
Mode of Action
Alvelestat acts by inhibiting the neutrophil elastase enzyme . This inhibition helps to protect the lungs from damage, particularly in individuals with AATD . By slowing the activity of NE, Alvelestat can potentially slow the progressive lung damage associated with this condition .
Biochemical Pathways
The primary biochemical pathway affected by Alvelestat is the inflammatory response in the lungs. In AATD, there is a deficiency of alpha-1 antitrypsin, a protein that protects the lungs against environmental damage and against attack by NE . Without this protein, or with defective proteins, inflammation can lead to acute and long-term effects, including irreversible destruction of the lungs’ supportive elastic tissues . Alvelestat’s inhibition of NE can help to mitigate these effects .
Pharmacokinetics
It is known that alvelestat is administered orally . The dosage can be escalated over time, starting at 60mg twice daily and potentially increasing to 240mg twice daily .
Result of Action
The primary molecular effect of Alvelestat is the inhibition of NE activity . This results in a reduction of plasma desmosine levels over time, an indicator of elastin breakdown . On a cellular level, this can lead to a decrease in inflammation and a slowing of lung tissue destruction .
Action Environment
The efficacy and stability of Alvelestat can be influenced by various environmental factors. For instance, the presence of inflammation in the lungs can increase the release of NE, potentially enhancing the need for and effectiveness of Alvelestat . Additionally, the progression of conditions like AATD can be influenced by factors such as smoking and exposure to other lung irritants . Therefore, the action of Alvelestat may be more significant in environments with these risk factors present.
安全和危害
未来方向
Alvelestat has received U.S. Orphan Drug Designation for the treatment of AATD-LD and Fast Track Designation from the FDA . Two Phase 2 trials of Alvelestat in severe AATD-LD have been completed, ASTRAEUS (NCT03636347) and ATALANTa (NCT03679598) . Based on these data, Mereo is completing preparatory work for a pivotal Phase 3 study evaluating Alvelestat (240 mg) compared to placebo . If successful, this is expected to support submissions for full regulatory approval in the US .
属性
IUPAC Name |
6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZWEGMKJBHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233875 | |
| Record name | Alvelestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alvelestat | |
CAS RN |
848141-11-7 | |
| Record name | Alvelestat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848141117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvelestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11863 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alvelestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVELESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5629322X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Q & A
Q1: How does Alvelestat interact with its target and what are its downstream effects?
A1: Alvelestat acts as a selective inhibitor of neutrophil elastase (NE) [, , , , , , , , ]. NE is an enzyme released by neutrophils that plays a crucial role in inflammation and tissue remodeling. By inhibiting NE, Alvelestat aims to reduce inflammation and prevent tissue damage [, , ]. This mechanism is particularly relevant in conditions like Bronchiolitis Obliterans Syndrome (BOS) [, ], Alpha-1 Antitrypsin Deficiency (AATD) [, , , , , , ], and acute lung injury/acute respiratory distress syndrome (ALI/ARDS) [], where excessive NE activity contributes to disease progression.
Q2: Can you elaborate on the role of Alvelestat in treating BOS and the scientific evidence supporting its potential?
A2: BOS following hematopoietic cell transplantation often involves airway neutrophilia [, ]. This influx of neutrophils leads to increased NE activity, which is believed to contribute to inflammation and lung tissue damage, ultimately worsening BOS. Alvelestat, by inhibiting NE, aims to interrupt this damaging cycle. A Phase 1 study at the National Cancer Institute (NCT02669251) investigated Alvelestat in BOS patients [, ]. The study demonstrated that Alvelestat was well-tolerated and showed signs of stabilizing the disease in some patients [, ]. This research suggests that further exploration of Alvelestat as a potential treatment for BOS, particularly at earlier disease stages and with longer treatment durations, is warranted.
Q3: How does Alvelestat impact islet transplantation and what research supports its use in this context?
A3: During pancreas procurement, preservation, and islet isolation for transplantation, cellular and non-cellular components are damaged, leading to the activation of neutrophils []. This process can significantly impair islet survival and graft function. A study investigating the effects of Alvelestat on porcine islet isolation and transplantation found that preserving pancreases with Alvelestat significantly improved islet yield and function post-transplantation in a diabetic mouse model []. These findings suggest that Alvelestat could be a promising strategy for enhancing islet transplantation outcomes.
Q4: What is the role of neutrophil extracellular traps (NETs) in acute lung injury, and how does Alvelestat target this process?
A4: NETs, released by neutrophils, are involved in the pathogenesis of acid aspiration-induced ALI/ARDS []. They contribute to tissue damage and systemic inflammation, exacerbating lung injury. Research shows that Alvelestat, through its NE inhibitory activity, significantly attenuates the severity of ARDS in a mouse model of acid aspiration []. These findings suggest that targeting NETs through Alvelestat could be a potential therapeutic strategy for managing ALI/ARDS.
Q5: What is known about the structure of Alvelestat?
A5: While the provided abstracts do not detail Alvelestat's specific molecular formula, weight, or spectroscopic data, they consistently identify it as a selective inhibitor of NE [, , , , , , , , ]. It's worth noting that detailed structural information is often proprietary and may not be fully disclosed in research abstracts.
Q6: Have there been any studies examining the relationship between Alvelestat's structure and its activity?
A6: The provided abstracts do not delve into specific structure-activity relationship (SAR) studies for Alvelestat. SAR studies are crucial for understanding how modifications to a compound's structure affect its activity, potency, and selectivity, ultimately guiding drug development and optimization.
Q7: What are the known biomarkers used in conjunction with Alvelestat treatment, and how do they assist in monitoring its efficacy?
A7: Studies exploring Alvelestat's efficacy have utilized various biomarkers to assess treatment response and disease progression. In the context of BOS, researchers focused on markers of NE activity and inflammation in blood and sputum samples []. Additionally, lung function tests, including FEV1 measurements, were employed to monitor disease stability and potential improvement [].
In AATD studies, desmosine, a marker of elastin breakdown, served as a key biomarker [, , ]. Reductions in desmosine levels following Alvelestat treatment were investigated for their correlation with clinical outcomes, such as changes in quality of life measured by the St. George's Respiratory Questionnaire (SGRQ) [, , ]. These studies highlighted the potential of desmosine as a valuable biomarker for assessing Alvelestat's efficacy in AATD.Q8: What is the current understanding of Alvelestat's pharmacokinetic properties?
A8: While the abstracts offer limited details on Alvelestat's comprehensive pharmacokinetic profile, a Phase 1 study indicated that Alvelestat exhibited linear dose-dependent pharmacokinetics []. This suggests that drug exposure increases proportionally with dose, a desirable characteristic for predictable drug behavior in the body.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

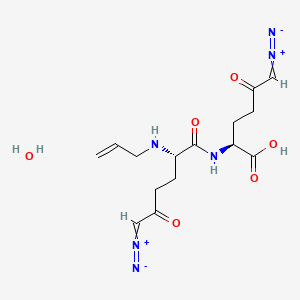
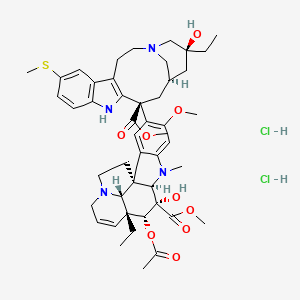
![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)

![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B605280.png)
